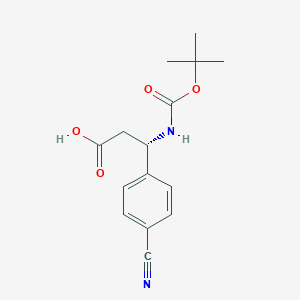

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

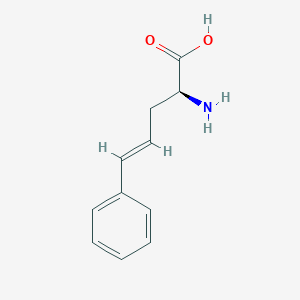

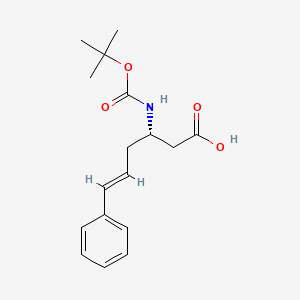

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid” is also known by its chemical name N-tert-Butoxycarbonyl-3-(4-cyanophenyl)-L-alanine (N-Boc-4-CPA). It is a tyrosine derivative . The compound has a molecular weight of 290.31 g/mol .

Molecular Structure Analysis

The molecular formula of this compound is C15H18N2O4 . The InChI code is 1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) .Physical And Chemical Properties Analysis

The compound is a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

Synthesis of Natural Product Biotin : This compound serves as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. Biotin plays a crucial role in the metabolic cycle, especially in the catalytic fixation of carbon dioxide during the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Neuroexcitant Synthesis : It is used in the enantioselective synthesis of both enantiomers of neuroexcitant analogues. These compounds are significant in studying neuroactive substances and their potential therapeutic applications (Pajouhesh et al., 2000).

Asymmetric Hydrogenation of Enamines : The compound is synthesized via asymmetric hydrogenation, which is a crucial process in developing pharmacophores for various medicinal applications (Kubryk & Hansen, 2006).

Antimicrobial Activity : Derivatives synthesized from this compound have shown significant antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Pund et al., 2020).

Chemical Synthesis and Catalysis

N-tert-Butoxycarbonylation of Amines : It plays a role in the N-tert-butoxycarbonylation of amines, a crucial step in amine protection during chemical syntheses. This process is significant in peptide synthesis and in creating complex multifunctional targets (Heydari et al., 2007).

Organic Acid Analysis in Microbiology : The compound, as a derivative, aids in analyzing organic acids in microbiological studies, particularly in examining extremophile microorganisms in unique environments like deep-sea hydrothermal vents (Rimbault et al., 1993).

Material Science and Organic Chemistry

Synthesis of Collagen Cross-Links : It is utilized in synthesizing key intermediates for the preparation of collagen cross-links, indicating its importance in biomaterials and tissue engineering research (Adamczyk et al., 1999).

Synthesis of Amino Acid-Based Polyacetylenes : This compound is involved in the synthesis and polymerization of novel amino acid-derived acetylene monomers, contributing to the development of new materials with unique properties (Gao, Sanda, & Masuda, 2003).

Eigenschaften

IUPAC Name |

(3S)-3-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMTTWVQVSELBI-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427430 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid | |

CAS RN |

500770-82-1 |

Source

|

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1276563.png)

![(2Z)-3-amino-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1276572.png)

![4-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1276603.png)